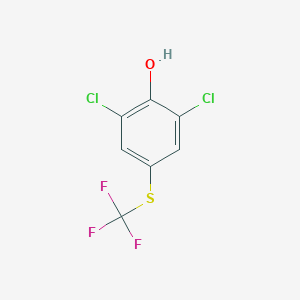

2,6-Dichloro-4-(trifluoromethylthio)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-4-(trifluoromethylsulfanyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F3OS/c8-4-1-3(14-7(10,11)12)2-5(9)6(4)13/h1-2,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVUSSTNZVQSKRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Cl)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90575398 | |

| Record name | 2,6-Dichloro-4-[(trifluoromethyl)sulfanyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90575398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102794-04-7 | |

| Record name | 2,6-Dichloro-4-[(trifluoromethyl)sulfanyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90575398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,6-Dichloro-4-(trifluoromethylthio)phenol synthesis mechanism

An In-depth Technical Guide on the Synthesis of 2,6-Dichloro-4-(trifluoromethylthio)phenol

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal and agricultural chemistry. Among these, the trifluoromethylthio (SCF₃) group is of particular interest due to its unique electronic properties and high lipophilicity, which can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity. This compound is a valuable substituted phenol scaffold that combines the features of a reactive phenol with the modulating effects of the SCF₃ group and ortho-chlorine substituents. This guide provides a comprehensive overview of a robust and mechanistically sound synthetic pathway to this target molecule, designed for researchers and professionals in chemical synthesis and drug development. The proposed strategy is a two-stage process beginning with the regioselective trifluoromethylthiolation of phenol, followed by a directed dichlorination of the resulting intermediate.

Part 1: Synthetic Strategy and Retrosynthetic Analysis

The design of an efficient synthesis requires a careful consideration of directing group effects and the reactivity of intermediates. A logical retrosynthetic analysis of the target compound, this compound, breaks the molecule down into readily available starting materials.

The primary disconnection points are the C-S and C-Cl bonds on the aromatic ring. This leads to two plausible forward-synthetic pathways:

-

Pathway A: Trifluoromethylthiolation of phenol to form 4-(trifluoromethylthio)phenol, followed by dichlorination.

-

Pathway B: Dichlorination of phenol to form 2,6-dichlorophenol, followed by trifluoromethylthiolation.

Pathway A is the superior and recommended strategy. The rationale is grounded in the principles of electrophilic aromatic substitution (SEAr). The hydroxyl (-OH) group of phenol is a strongly activating, ortho, para-directing group. This makes the initial trifluoromethylthiolation highly efficient and regioselective for the para position due to steric hindrance at the ortho positions.[1][2] The resulting intermediate, 4-(trifluoromethylthio)phenol, remains highly activated by the -OH group. This powerful directing effect ensures that the subsequent chlorination occurs exclusively at the two vacant ortho positions (2 and 6), leading directly to the desired product.

Conversely, Pathway B is less favorable. The initial dichlorination would deactivate the phenolic ring, making the subsequent trifluoromethylthiolation at the para position more challenging and likely requiring harsher reaction conditions. Therefore, this guide will focus exclusively on the mechanistically sound Pathway A.

Figure 1: Proposed Retrosynthetic Pathway.

Part 2: Stage 1 Synthesis of 4-(Trifluoromethylthio)phenol

The first critical stage of the synthesis is the regioselective introduction of the SCF₃ group onto the phenol ring. This is achieved via an acid-promoted electrophilic aromatic substitution.

Mechanism: Electrophilic Aromatic Trifluoromethylthiolation

The direct trifluoromethylthiolation of phenols can be accomplished using various electrophilic SCF₃-transfer reagents.[3][4] Among the most effective are N-(trifluoromethylsulfanyl)aniline (PhNHSCF₃) and N-trifluoromethylthiosaccharin.[1][5][6] The reaction requires a strong Brønsted or Lewis acid promoter, such as triflic acid (TfOH) or boron trifluoride etherate (BF₃·Et₂O), to enhance the electrophilicity of the SCF₃ moiety.[1][2][7]

The mechanism proceeds as follows:

-

Activation of the Reagent: The acid promoter protonates the electrophilic reagent (e.g., the nitrogen atom of PhNHSCF₃), creating a more polarized N-S bond and generating a highly electrophilic "SCF₃⁺" equivalent.[1]

-

Nucleophilic Attack: The electron-rich phenol ring, activated by the hydroxyl group, acts as a nucleophile and attacks the electrophilic sulfur atom. This attack occurs preferentially at the para position to form a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.

-

Rearomatization: A base (e.g., the conjugate base of the acid) abstracts the proton from the sp³-hybridized carbon, restoring the aromaticity of the ring and yielding the final 4-(trifluoromethylthio)phenol product.

Figure 2: Mechanism of Electrophilic Trifluoromethylthiolation.

Experimental Protocol: Synthesis of 4-(Trifluoromethylthio)phenol

This protocol is adapted from established procedures for the electrophilic trifluoromethylthiolation of phenols.[1][2]

| Reagent/Material | Molar Mass ( g/mol ) | Molar Eq. | Amount |

| Phenol | 94.11 | 1.0 | (e.g., 10 mmol, 0.94 g) |

| N-(Trifluoromethylsulfanyl)aniline | 193.18 | 1.3 | (13 mmol, 2.51 g) |

| Triflic Acid (TfOH) | 150.08 | 1.5 | (15 mmol, 1.34 mL) |

| Dichloromethane (DCM) | - | - | 50 mL |

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add phenol (1.0 eq.) and N-(trifluoromethylsulfanyl)aniline (1.3 eq.).

-

Dissolve the solids in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add triflic acid (1.5 eq.) dropwise via syringe over 10 minutes. Caution: The reaction can be exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield 4-(trifluoromethylthio)phenol as a crystalline solid.[8]

Part 3: Stage 2 Dichlorination of 4-(trifluoromethylthio)phenol

With the key intermediate in hand, the final step is the selective dichlorination at the positions ortho to the hydroxyl group.

Mechanism: Electrophilic Aromatic Chlorination

The hydroxyl group of 4-(trifluoromethylthio)phenol is a powerful activating group that strongly directs electrophiles to its ortho positions (2 and 6). The trifluoromethylthio group at the para position is deactivating overall but is a much weaker directing group in this context. Therefore, electrophilic chlorination will proceed with high regioselectivity. Sulfuryl chloride (SO₂Cl₂) is an effective and convenient reagent for the chlorination of phenols.

The mechanism is a classic SEAr reaction:

-

The electrophile (Cl⁺ or a polarized SO₂Cl₂ molecule) is attacked by the electron-rich aromatic ring.

-

The attack occurs at the ortho position, forming a resonance-stabilized sigma complex.

-

A base removes a proton from the site of substitution to restore aromaticity.

-

The reaction occurs a second time at the other vacant ortho position to yield the final 2,6-dichloro product.

Figure 3: Dichlorination of the Phenolic Intermediate.

Experimental Protocol: Synthesis of this compound

This is a representative protocol for the dichlorination of an activated phenol.

| Reagent/Material | Molar Mass ( g/mol ) | Molar Eq. | Amount |

| 4-(Trifluoromethylthio)phenol | 194.17 | 1.0 | (e.g., 5 mmol, 0.97 g) |

| Sulfuryl Chloride (SO₂Cl₂) | 134.97 | 2.1 | (10.5 mmol, 0.85 mL) |

| Acetonitrile (MeCN) | - | - | 25 mL |

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 4-(trifluoromethylthio)phenol (1.0 eq.) in anhydrous acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add sulfuryl chloride (2.1 eq.) dropwise via syringe. Caution: SO₂Cl₂ is corrosive and reacts with moisture. Handle in a fume hood.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC or GC-MS for the disappearance of the starting material and the formation of the dichlorinated product.

-

Once complete, slowly pour the reaction mixture into ice-cold water to quench the excess SO₂Cl₂.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with saturated NaHCO₃ solution, then brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization or flash column chromatography to yield pure this compound.

Conclusion

The synthesis of this compound is most effectively achieved through a two-stage process that leverages fundamental principles of physical organic chemistry. By first performing a highly regioselective electrophilic trifluoromethylthiolation at the para position of phenol, a key intermediate is formed. The powerful activating and ortho-directing nature of the hydroxyl group in this intermediate then ensures a clean and efficient dichlorination at the 2 and 6 positions. This strategic approach provides a reliable and scalable route to a valuable chemical building block for applications in pharmaceutical and agrochemical research.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). Unlocking Innovation: The Synthesis and Applications of 4-(Trifluoromethylthio)phenol in Modern Chemistry. Available from: [Link]

-

Xu, B., et al. (2015). Shelf-stable electrophilic reagents for trifluoromethylthiolation. Accounts of Chemical Research, 48(6), 1595-1606. Available from: [Link]

-

Shen, Q. (2023). A Toolbox of Reagents for Trifluoromethylthiolation: From Serendipitous Findings to Rational Design. The Journal of Organic Chemistry, 88(5), 2549-2565. Available from: [Link]

-

Shibata, N. (2012). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 8, 982-997. Available from: [Link]

-

Xu, B., et al. (2015). Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation. Accounts of Chemical Research, 48(6), 1595-1606. Available from: [Link]

-

ChemistryViews. (2024). Practical Path to Multiple Trifluoromethylation of Phenols. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications. Available from: [Link]

-

Shen, Q. (2017). Self-stable Electrophilic Reagents for Trifluoromethylthiolation. Presentation. Available from: [Link]

-

Jereb, M., & Gosak, K. (2015). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. Organic & Biomolecular Chemistry, 13(8), 2321-2328. Available from: [Link]

-

Tlili, A., et al. (2014). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. The Journal of Organic Chemistry, 79(24), 12385-12391. Available from: [Link]

-

ResearchGate. (2020). Mechanism for O‐trifluoromethylation of phenol. Available from: [Link]

-

Jereb, M., & Gosak, K. (2015). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. RSC Publishing. Available from: [Link]

-

LookChem. Cas 461-84-7,4-(Trifluoromethylthio)phenol. Available from: [Link]

-

PrepChem.com. Synthesis of trifluoromethanesulfenyl chloride. Available from: [Link]

- Google Patents. (2017). CN106699615A - Preparation process of trifluoromethyl sulfinyl chloride.

-

RSC Publishing. (2023). Trifluoromethanesulfinyl chloride: an effective trifluoromethyl radical source in the trifluoromethylimination of alkenes. Green Chemistry. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Exploring the Feasibility of 4-(Trifluoromethylthio)phenol: A Synthetic Route Analysis by Manufacturer. Available from: [Link]

-

Al-Kawkab, I., et al. (2017). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation and chlorination. Part 2: Use of CF3SO2Cl. Beilstein Journal of Organic Chemistry, 13, 2736-2757. Available from: [Link]

-

PubChem. 2,6-Dichloro-4-(trifluoromethyl)phenol. Available from: [Link]

-

American Chemical Society. (2023). Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis. The Journal of Organic Chemistry. Available from: [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 5. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. nbinno.com [nbinno.com]

- 8. 4-(Trifluoromethylthio)phenol | 461-84-7 [chemicalbook.com]

physicochemical properties of 2,6-Dichloro-4-(trifluoromethylthio)phenol

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dichloro-4-(trifluoromethylthio)phenol

This technical guide provides a comprehensive analysis of the core , a compound of interest for researchers and developers in the pharmaceutical and agrochemical sectors. Its unique substitution pattern—featuring a phenolic hydroxyl group, ortho-dichloro substitution, and a para-trifluoromethylthio moiety—suggests a complex interplay of properties that are critical for its potential applications. This document moves beyond a simple recitation of data, offering insights into the causal relationships behind these properties and detailing the experimental methodologies required for their validation.

Molecular and Structural Properties

A molecule's behavior is fundamentally dictated by its structure. For this compound, the combination of an acidic proton, a highly lipophilic trifluoromethylthio group, and electron-withdrawing chlorine atoms creates a profile with significant implications for its biological activity and formulation.

Chemical Structure

The spatial arrangement of atoms and functional groups is the primary determinant of a molecule's physicochemical characteristics.

Caption: 2D Structure of this compound.

Key Identifiers and Properties

The fundamental identifiers and physical constants for a compound are essential for its documentation, procurement, and initial assessment. While experimental data for this specific molecule is sparse, a combination of available and predicted values provides a working profile.

| Parameter | Value | Source / Method |

| CAS Number | 102794-04-7 | [1][2] |

| Molecular Formula | C₇H₃Cl₂F₃OS | [2] |

| Molecular Weight | 263.07 g/mol | [2] |

| Boiling Point | 198.9°C at 760 mmHg | [] (Predicted) |

| Density | 1.68 g/cm³ | [] (Predicted) |

Spectral Characterization

Confirming the identity and purity of a synthesized compound is non-negotiable. Spectroscopic methods provide a molecular fingerprint. While specific spectra for this compound are not publicly available, we can predict the key signals based on its structure and data from analogous compounds.[4][5][6]

-

¹H NMR: A single, broad singlet is expected for the phenolic proton (-OH), with its chemical shift being highly dependent on the solvent and concentration. Two singlets would appear in the aromatic region, corresponding to the two equivalent meta-protons on the ring.

-

¹³C NMR: Signals would be present for the six unique carbon atoms. The carbon bearing the -SCF₃ group would show a quartet due to coupling with the three fluorine atoms.[6] The carbons attached to the chlorine atoms would be significantly downfield.

-

¹⁹F NMR: A sharp singlet would be observed, as the three fluorine atoms of the trifluoromethyl group are equivalent.[6] This is a highly sensitive and unambiguous method for confirming the presence of the -CF₃ moiety.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). Key fragmentation patterns would likely involve the loss of the -SCF₃ group or chlorine atoms.

-

Infrared (IR) Spectroscopy: A broad absorption band would be expected in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the phenol group. Strong C-F stretching bands would appear in the 1100-1300 cm⁻¹ region.

Core Physicochemical Properties

These properties are the cornerstone of drug development, influencing everything from absorption and distribution to metabolic stability and toxicity.

Partition Coefficient (logP) and Lipophilicity

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity, which directly impacts its ability to cross biological membranes.[7] A positive logP value indicates a preference for a lipid environment (lipophilic), while a negative value indicates a preference for an aqueous environment (hydrophilic).[7][8]

-

Expert Insight: The presence of the trifluoromethylthio (-SCF₃) group, known for its high lipophilicity, combined with two chlorine atoms, will result in a significantly high positive logP value. This suggests the compound will likely have high membrane permeability but may suffer from poor aqueous solubility. In agrochemical design, a logP value below 3 is often targeted for bioavailability, but this can vary.[7]

-

Determination: While logP can be calculated (clogP) using software based on fragment contributions[7][8], experimental determination via the Shake-Flask or HPLC methods is the gold standard for accuracy.[7][9][10]

Aqueous Solubility

Solubility is a prerequisite for absorption. Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and challenging formulation.[11][12]

-

Expert Insight: The high predicted lipophilicity and the crystalline nature of substituted phenols suggest that this compound will have low aqueous solubility. The phenolic group offers some potential for hydrogen bonding, but this is likely overshadowed by the large, hydrophobic scaffold.

-

Determination: The "gold standard" for determining aqueous solubility is the thermodynamic equilibrium (shake-flask) method, where excess solid compound is equilibrated with an aqueous buffer for 24-72 hours.[11][13] High-throughput kinetic methods, often involving DMSO stock solutions, are used for earlier screening but can sometimes overestimate solubility.[12][14]

Acidity (pKa)

The pKa value defines the ionization state of a molecule at a given pH. For a phenol, it represents the equilibrium between the neutral phenol and the anionic phenolate form. This is critical as the ionization state affects solubility, lipophilicity, and receptor binding.

-

Expert Insight: Phenol itself has a pKa of approximately 10. The presence of three strong electron-withdrawing groups (two Cl, one -SCF₃) on the aromatic ring will significantly stabilize the resulting phenolate anion through inductive and resonance effects. This will make the phenolic proton much more acidic, leading to a substantially lower pKa value compared to phenol, likely in the range of 6-7. This means a significant portion of the compound will be ionized at physiological pH (7.4), which can increase aqueous solubility but decrease membrane permeability.

Synthesis and Reactivity

Understanding how a molecule is constructed and how it behaves chemically is crucial for its production and derivatization.

Plausible Synthetic Pathway

Caption: Plausible synthesis via ortho-dichlorination of the precursor.

-

Causality: The synthesis starts with the commercially available 4-(trifluoromethylthio)phenol.[15] The phenolic hydroxyl group is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. Since the para position is already occupied, substitution occurs at the two equivalent ortho positions. A chlorinating agent like sulfuryl chloride or N-Chlorosuccinimide (NCS) would be a suitable electrophile source. The reaction conditions would need to be optimized to ensure dichlorination without significant side product formation.

Chemical Reactivity

The molecule possesses two primary sites for chemical reactions: the phenolic hydroxyl group and the aromatic ring.

-

Phenolic Group: The hydroxyl group can undergo O-alkylation or O-acylation to form ethers and esters, respectively. This is a common strategy in drug development to create prodrugs with modified solubility or metabolic stability.

-

Aromatic Ring: Despite being substituted with three deactivating groups, the ring may still undergo further electrophilic substitution under harsh conditions (e.g., nitration), though this would be challenging.[4] Nucleophilic aromatic substitution is unlikely without an exceptionally strong activating group for that reaction.

Chemical Stability

Assessing a compound's stability under various conditions (e.g., temperature, pH, light) is a core requirement of regulatory guidelines.[16]

-

Expert Insight: Phenols are susceptible to oxidation, which can be accelerated by light and the presence of metal ions. The resulting degradation products are often colored quinone-type species. The electron-withdrawing groups on the ring may offer some protection against oxidative degradation. The trifluoromethylthio group is generally considered to be metabolically robust, but the sulfur atom can be oxidized to the corresponding sulfoxide and sulfone.[15]

-

Stability Assessment Protocol: A standard approach involves dissolving the compound in a series of aqueous buffers across a range of pH values (e.g., pH 2, 7.4, 9).[17] These solutions, along with a solid sample, are stored under controlled conditions, including elevated temperature (e.g., 40°C) and exposure to light (photostability testing), as per ICH guidelines.[16] The concentration of the parent compound is monitored over time by a stability-indicating HPLC method.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for determining key physicochemical properties with a high degree of scientific integrity.

Protocol: Determination of logP by Shake-Flask HPLC Method

This method is considered the most reliable for determining the octanol-water partition coefficient.[7]

-

Solvent Preparation: Prepare a phosphate buffer solution at pH 7.4. Saturate this buffer with 1-octanol by stirring them together vigorously for 24 hours, followed by a 24-hour separation period. Similarly, saturate 1-octanol with the pH 7.4 buffer. This pre-saturation is critical to ensure thermodynamic equilibrium during the experiment.[9]

-

Stock Solution: Prepare a stock solution of the test compound in the octanol-saturated buffer at a known concentration (e.g., 1 mg/mL).

-

Partitioning: In a glass vial, combine 5 mL of the buffer-saturated 1-octanol and 5 mL of the compound's stock solution in octanol-saturated buffer.

-

Equilibration: Cap the vial tightly and shake or agitate it at a constant temperature (e.g., 25°C) for 24 hours to allow the compound to partition fully between the two phases.

-

Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 rpm) for 30 minutes to ensure complete separation of the octanol and aqueous layers.

-

Sampling: Carefully withdraw a known volume from the center of the aqueous layer and a known volume from the octanol layer. Be cautious to avoid cross-contamination at the interface.

-

Quantification: Analyze the concentration of the compound in both the aqueous and octanol samples using a validated reverse-phase HPLC-UV method. A calibration curve must be generated to ensure accurate quantification.

-

Calculation: The logP is calculated using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous]) .[7]

Protocol: Determination of Thermodynamic Aqueous Solubility

This protocol determines the equilibrium solubility, which is the most relevant value for biopharmaceutical assessment.[13][18]

-

System Preparation: Prepare a buffer solution at the desired pH (e.g., pH 7.4 phosphate buffer for physiological relevance).

-

Sample Addition: Add an excess amount of the solid, crystalline test compound to a glass vial (e.g., add 5 mg to 1 mL of buffer). The presence of undissolved solid at the end of the experiment is essential to confirm that a saturated solution was achieved.

-

Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for at least 48-72 hours. This extended time is necessary to ensure the system reaches thermodynamic equilibrium.[11]

-

Phase Separation: After equilibration, allow the vial to stand to let the excess solid settle.

-

Filtration/Centrifugation: To remove undissolved solid, either filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge the sample at high speed (e.g., 14,000 rpm) and carefully collect the supernatant. This step is critical to avoid artificially inflating the solubility measurement.

-

Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or LC/MS.[12] A calibration curve prepared in the same buffer is required.

-

Result Expression: The solubility is reported in units such as µg/mL or µM.

Safety and Handling

Based on its structure and available safety data for analogous compounds, this compound should be handled with care.

-

Hazards: As a chlorinated phenol, it is expected to be toxic and corrosive.[19] It can cause severe skin burns and eye damage.[19] Inhalation of dust or vapors should be avoided. The toxicological properties have not been fully investigated.[20][21]

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[19]

-

Disposal: Dispose of all waste containing this compound as hazardous chemical waste in accordance with local and national regulations.[21] Do not discharge to drains or the environment.[1]

Conclusion

This compound is a molecule with a distinct physicochemical profile defined by high lipophilicity, low predicted aqueous solubility, and significant acidity of the phenolic proton. These properties are a direct consequence of its unique trifunctional substitution. While this profile may present challenges for pharmaceutical development, particularly regarding formulation, the compound's structural motifs make it a potentially valuable building block. The experimental protocols and scientific rationale provided in this guide equip researchers with the necessary framework to accurately characterize this and similar molecules, enabling data-driven decisions in the discovery and development pipeline.

References

- ACD/Labs. LogP—Making Sense of the Value.

- Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.

- Cre

- U.S. Environmental Protection Agency. (1982).

- Thermo Fisher Scientific. Calculate reagent log P values to determine solubility characteristics.

- Enamine. Aqueous Solubility Assay.

- P. K. Singh, et al. (2018). 1236 SOLUBILITY MEASUREMENTS.

- USP-NF. (2016). <1236> Solubility Measurements.

- Capot Chemical Co., Ltd. (2014). MSDS of this compound.

- Echemi. (2019). 2,6-DICHLORO-4-(TRIFLUOROMETHYLTHIO)

- Sigma-Aldrich.

- ResearchG

- Sigma-Aldrich. (2024).

- BOC Sciences. CAS 102794-04-7 this compound.

- Béla Török, et al. (2015). Acid-promoted trifluoromethylthiolation of phenols. Organic & Biomolecular Chemistry, 13, 3103-3115.

- Supporting Information for Trifluoromethylation of Aryl Halides. Royal Society of Chemistry.

- MDPI. (2023).

- Supporting Information for Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. The Royal Society of Chemistry.

- Tetrahedron. 102794-04-7 | this compound.

- Benchchem. 4-(Trifluoromethylthio)phenol | 461-84-7.

- Cornell EHS. Phenol SOP.

- European Medicines Agency. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.

Sources

- 1. capotchem.cn [capotchem.cn]

- 2. 102794-04-7 | this compound | Tetrahedron [thsci.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. acdlabs.com [acdlabs.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. agilent.com [agilent.com]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 11. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 12. Aqueous Solubility Assay - Enamine [enamine.net]

- 13. researchgate.net [researchgate.net]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. benchchem.com [benchchem.com]

- 16. ema.europa.eu [ema.europa.eu]

- 17. mdpi.com [mdpi.com]

- 18. Solubility Measurements | USP-NF [uspnf.com]

- 19. Phenol SOP | Environment, Health and Safety [ehs.cornell.edu]

- 20. echemi.com [echemi.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Profile of 2,6-Dichloro-4-(trifluoromethylthio)phenol: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic properties of 2,6-dichloro-4-(trifluoromethylthio)phenol, a halogenated aromatic compound with significant potential in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is grounded in established spectroscopic principles and comparative analysis with structurally related compounds.

Introduction to this compound

This compound (CAS No. 102794-04-7) possesses a unique molecular architecture, combining a phenolic hydroxyl group with two chlorine atoms ortho to it and a trifluoromethylthio group in the para position.[1][2] This substitution pattern is anticipated to significantly influence its chemical reactivity, biological activity, and spectroscopic characteristics. The trifluoromethylthio (-SCF₃) group, in particular, is known to impart unique properties to bioactive molecules.[3] Understanding the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological processes.

Below is a diagram illustrating the molecular structure of this compound.

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (phenolic) | 3200 - 3600 | Strong, Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=C stretch (aromatic) | 1550 - 1600 | Medium |

| C-O stretch (phenolic) | 1200 - 1260 | Strong |

| C-F stretch | 1100 - 1200 | Strong |

| C-Cl stretch | 700 - 800 | Strong |

Interpretation:

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group in phenols, with the broadening due to intermolecular hydrogen bonding. [4][5][6]* Aromatic C-H and C=C Stretches: Absorptions for aromatic C-H stretching are expected just above 3000 cm⁻¹, while the aromatic ring C=C stretching vibrations will appear in the 1550-1600 cm⁻¹ region. [6]* C-O Stretch: The C-O stretching vibration of the phenolic group is anticipated to be a strong band around 1200-1260 cm⁻¹. [7]* C-F and C-Cl Stretches: Strong absorptions corresponding to the C-F stretching vibrations of the trifluoromethyl group will be prominent in the 1100-1200 cm⁻¹ region. The C-Cl stretching vibrations are expected in the fingerprint region, typically between 700 and 800 cm⁻¹. [4]

Experimental Protocol for IR Spectroscopy

Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Table 4: Predicted Mass Spectrometry Fragments (Electron Ionization)

| m/z | Proposed Fragment |

| 262/264/266 | [M]⁺ (Molecular Ion) |

| 193/195/197 | [M - CF₃]⁺ |

| 162/164/166 | [M - SCF₃]⁺ |

| 127/129 | [M - SCF₃ - Cl]⁺ |

Interpretation:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 262, with isotopic peaks at m/z 264 and 266 due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The relative intensities of these peaks (approximately 9:6:1) will be characteristic of a dichlorinated compound.

-

Fragmentation Pattern: Electron ionization (EI) is expected to cause fragmentation of the molecular ion. Plausible fragmentation pathways include the loss of the trifluoromethyl radical (•CF₃) to give a fragment at m/z 193/195/197, or the loss of the trifluoromethylthio radical (•SCF₃) to yield a fragment at m/z 162/164/166. Further fragmentation could involve the loss of a chlorine atom. A plausible fragmentation pathway is depicted below.

Plausible Mass Spectrometry Fragmentation Pathway

Caption: A plausible EI fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry

Caption: General workflow for mass spectrometry analysis.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile of this compound. The predicted data, based on established principles and analysis of related compounds, offers a robust framework for the identification and characterization of this molecule. The experimental protocols outlined in this guide provide a systematic approach to obtaining high-quality data, ensuring the integrity and reliability of future research involving this compound.

References

-

Honda, H. (2013). 1H-MAS-NMR Chemical Shifts in Hydrogen-Bonded Complexes of Chlorophenols (Pentachlorophenol, 2,4,6-Trichlorophenol, 2,6-Dichlorophenol, 3,5-Dichlorophenol, and p-Chlorophenol) and Amine, and H/D Isotope Effects on 1H-MAS-NMR Spectra. Molecules, 18(4), 4786-4802. [Link]

-

Pócsi, I., et al. (2015). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. Organic & Biomolecular Chemistry, 13(5), 1435-1446. [Link]

-

MDPI. (2013). Article Versions Notes. Molecules, 18, 4786-4802. [Link]

-

SpectraBase. (n.d.). 2,6-Dichlorophenol. [Link]

-

Pócsi, I., et al. (2015). Organic & Biomolecular Chemistry. RSC Publishing. [Link]

-

Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

-

ACS Publications. (2021). Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis. The Journal of Organic Chemistry. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. RSC Publishing. [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). infrared spectrum of phenol. [Link]

-

IR handout.pdf. (n.d.). Retrieved from [Link]

-

Supporting Information. (n.d.). [Link]

-

National Center for Biotechnology Information. (n.d.). Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis. PubMed Central. [Link]

-

WebSpectra. (n.d.). IR Absorption Table. [Link]

-

Fluorine notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

-

PubChem. (n.d.). 2,6-Dichloro-4-(trifluoromethyl)phenol. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved from [Link]

-

Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

-

ResearchGate. (n.d.). Spectral data of 1 a (¹³C NMR shifts in blue and ¹H in yellow, in ppm,...). [Link]

-

YouTube. (2023). Fragmentation in Mass Spectrometry. [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

ajeee. (n.d.). View of MOLECULAR STRUCTURE AND VIBRATIONAL CHARACTERIZATION OF 2,6-DICHLORO-4 NITROANILINEUSING BY SPECTROSCOPIC AND COMPUTATIONAL TECHNIQUES. [Link]

-

MSDS of this compound. (2014). [Link]

-

Canspec. (n.d.). This compound. [Link]

-

CAS. (n.d.). CAS References. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound - CAS:102794-04-7 - [官网]创赛优选|上海创赛|汇聚全球科研品牌,让您采购如此简单|买试剂,上创赛优选|安全技术说明书下载|COA下载|MSDS下载 [canspec.cn]

- 3. Page loading... [guidechem.com]

- 4. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. www1.udel.edu [www1.udel.edu]

2,6-Dichloro-4-(trifluoromethylthio)phenol solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 2,6-Dichloro-4-(trifluoromethylthio)phenol in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of this compound. Tailored for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document delves into the physicochemical properties of the compound, outlines a robust experimental protocol for solubility determination, and discusses the practical implications of its solubility profile.

Introduction: The Significance of Solubility

This compound is a halogenated aromatic compound with potential applications in the synthesis of novel agrochemicals and pharmaceuticals. The trifluoromethylthio (SCF₃) group is known to impart unique properties to molecules, such as enhanced lipophilicity and metabolic stability, making this compound a valuable building block.[1] Understanding its solubility in various organic solvents is a critical first step in its practical application, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability. This guide provides the foundational knowledge for effectively utilizing this compound in a laboratory and developmental setting.

Physicochemical Properties and Predicted Solubility Profile

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | 2,6-Dichloro-4-(trifluoromethyl)phenol | 2,6-Dichloro-4-nitrophenol | 4-(Trifluoromethylthio)phenol |

| Molecular Formula | C₇H₃Cl₂F₃OS | C₆H₃Cl₂NO₃ | C₇H₅F₃OS |

| Molecular Weight | ~263.07 g/mol | ~208.00 g/mol | ~194.18 g/mol |

| Structure | Phenolic ring with two ortho chlorine atoms, a para trifluoromethylthio group, and a hydroxyl group. | Phenolic ring with two ortho chlorine atoms, a para nitro group, and a hydroxyl group. | Phenolic ring with a para trifluoromethylthio group and a hydroxyl group. |

| Predicted Polarity | Moderately polar to nonpolar | Polar | Moderately polar |

| Hydrogen Bonding | Hydrogen bond donor (hydroxyl group) and acceptor (oxygen and potentially fluorine atoms). | Hydrogen bond donor (hydroxyl group) and acceptor (oxygen atoms of the nitro group). | Hydrogen bond donor (hydroxyl group) and acceptor (oxygen and potentially fluorine atoms). |

Based on the principle of "like dissolves like," we can make the following predictions about the solubility of this compound:[5]

-

High Solubility Expected in:

-

Polar Aprotic Solvents: Such as acetone, ethyl acetate, and tetrahydrofuran (THF). These solvents can interact with the polar functional groups of the molecule without being sterically hindered.

-

Chlorinated Solvents: Such as dichloromethane and chloroform, due to the presence of chlorine atoms on the phenolic ring.

-

-

Moderate Solubility Expected in:

-

Alcohols: Such as methanol, ethanol, and isopropanol. The hydroxyl group of the phenol can form hydrogen bonds with the alcohol solvents. For a structurally similar compound, 2,6-dichloro-4-nitrophenol, solubility in methanol is reported as 1 g/10 mL.

-

-

Low Solubility Expected in:

-

Nonpolar Solvents: Such as hexane and toluene. While the aromatic ring and trifluoromethylthio group contribute some nonpolar character, the polar hydroxyl group will limit solubility in highly nonpolar solvents.

-

-

Poor Solubility Expected in:

-

Water: The presence of multiple halogen atoms and a trifluoromethylthio group significantly increases the hydrophobicity of the molecule, leading to expected poor aqueous solubility.

-

Experimental Determination of Solubility: A Validated Protocol

In the absence of published data, a reliable experimental approach is necessary. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a solvent.[6]

Experimental Workflow

Sources

An In-Depth Technical Guide on the In Vitro and In Vivo Effects of 2,6-Dichloro-4-(trifluoromethylthio)phenol

A Framework for Investigation into a Novel Substituted Phenol

Abstract

This technical guide provides a comprehensive overview of the known characteristics and a proposed framework for the systematic investigation of the in vitro and in vivo effects of 2,6-Dichloro-4-(trifluoromethylthio)phenol. Currently, a significant data gap exists in the scientific literature regarding the specific biological and toxicological profile of this compound. Drawing upon the established principles of toxicology and the known effects of structurally related substituted phenols and trifluoromethylthio-containing molecules, this document outlines a rigorous, multi-tiered research program. The proposed studies are designed to elucidate the compound's mechanism of action, assess its potential therapeutic or toxicological impact, and provide a foundation for future drug development or risk assessment. This guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel chemical entities.

Introduction: Unveiling a Molecule of Interest

This compound is a halogenated and sulfur-containing aromatic compound. Its structure, featuring a phenol backbone with two chlorine atoms in the ortho positions and a trifluoromethylthio group in the para position, suggests a unique combination of physicochemical properties that could translate into significant biological activity. Substituted phenols are a well-studied class of compounds with diverse applications and toxicological profiles.[1][2] The presence of chlorine atoms and a trifluoromethylthio group is known to modulate lipophilicity, metabolic stability, and electronic properties, which are key determinants of a molecule's pharmacokinetic and pharmacodynamic behavior.[3][4][5]

The trifluoromethylthio (SCF3) group, in particular, is recognized for its ability to enhance the permeability of molecules across biological membranes and increase their resistance to metabolic degradation.[4][6][7] These characteristics are highly desirable in the design of pharmaceuticals and agrochemicals.[3][8] Conversely, the dichlorophenol moiety is associated with potential toxicity, including the uncoupling of oxidative phosphorylation.[9][10] Given this structural context, a thorough investigation into the biological effects of this compound is warranted.

Physicochemical Properties and Safety Data

A comprehensive understanding of a compound's physical and chemical characteristics is fundamental to its biological evaluation. The following table summarizes the available data for this compound.

| Property | Value | Source |

| CAS Number | 102794-04-7 | |

| Molecular Formula | C7H3Cl2F3OS | |

| Molecular Weight | 263.06 g/mol | |

| Boiling Point | 198.9°C at 760 mmHg | |

| Density | 1.68 g/cm³ |

Safety and Handling: According to available Safety Data Sheets (SDS), this compound may cause respiratory irritation.[11] Standard laboratory precautions, including the use of personal protective equipment such as gloves, safety goggles, and a lab coat, are recommended. Work should be conducted in a well-ventilated area or under a fume hood.

The Current Data Gap: A Call for Research

A thorough review of the scientific literature reveals a notable absence of published studies on the in vitro and in vivo effects of this compound. Safety data sheets consistently report "no data available" for key toxicological endpoints, including acute toxicity (oral, dermal, inhalation), carcinogenicity, mutagenicity, and reproductive toxicity. Similarly, information on its environmental fate and ecotoxicology is lacking. This data gap necessitates a structured research program to characterize the compound's biological profile.

A Proposed Research Framework: From Benchtop to Biological Systems

The following sections outline a logical, stepwise approach to investigating the effects of this compound. This framework is designed to progress from foundational in vitro assays to more complex in vivo models, allowing for a comprehensive evaluation of the compound's biological activity.

Phase 1: In Vitro Characterization

The initial phase of research should focus on cell-based assays to determine the compound's general cytotoxicity, and to probe for specific mechanisms of action.

Objective: To determine the concentration-dependent cytotoxic effects of this compound on various human cell lines.

Methodology:

-

Cell Line Selection: A panel of human cell lines should be chosen to represent different tissue types, such as HepG2 (liver), A549 (lung), and HEK293 (kidney).

-

Compound Preparation: A stock solution of this compound will be prepared in a suitable solvent (e.g., DMSO) and serially diluted to create a range of test concentrations.

-

Cell Seeding: Cells will be seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Treatment: The cell culture medium will be replaced with a medium containing the test compound at various concentrations. A vehicle control (solvent only) and a positive control (e.g., doxorubicin) will be included.

-

Incubation: Cells will be incubated with the compound for 24, 48, and 72 hours.

-

Viability Assay: Cell viability will be assessed using a standard method such as the MTT or PrestoBlue assay.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) will be calculated for each cell line and time point.

Causality Behind Experimental Choices: The use of multiple cell lines provides insight into potential tissue-specific toxicity. The time-course experiment helps to distinguish between acute and chronic cytotoxic effects. The MTT assay is a well-established and reliable method for assessing cell metabolic activity as an indicator of viability.

Based on the structure of this compound, several potential mechanisms of action can be hypothesized and investigated.

Diagram: Potential In Vitro Mechanisms of Action

Caption: A streamlined workflow for the in vivo assessment of the test compound.

Methodology:

-

Acute Toxicity Study: An acute toxic class method (e.g., OECD Guideline 423) will be performed in rats or mice to determine the acute oral toxicity and to identify clinical signs of toxicity.

-

Pharmacokinetic (PK) Study: A single-dose PK study will be conducted. The compound will be administered intravenously and orally to different groups of animals. Blood samples will be collected at various time points, and the plasma concentrations of the compound will be quantified using LC-MS/MS. Key PK parameters such as Cmax, Tmax, AUC, and bioavailability will be calculated.

-

Repeat-Dose Toxicity Study: A 28-day repeat-dose oral toxicity study will be performed in rats. The compound will be administered daily at three different dose levels. Clinical observations, body weight, food consumption, hematology, and clinical chemistry will be monitored. At the end of the study, a full necropsy will be performed, and major organs will be collected for histopathological examination.

Authoritative Grounding: These proposed studies are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) for the testing of chemicals, ensuring the generation of robust and reliable data.

Anticipated Outcomes and Future Directions

The successful execution of this research framework will provide the first comprehensive biological and toxicological profile of this compound. The data generated will be crucial for:

-

Risk Assessment: Establishing a "no-observed-adverse-effect-level" (NOAEL) and identifying potential target organs of toxicity.

-

Mechanism of Action Elucidation: Understanding the molecular and cellular pathways through which the compound exerts its effects.

-

Drug Development Potential: Determining if the compound has a therapeutic window and a desirable pharmacokinetic profile for further investigation as a drug candidate.

Future research could then focus on more specific therapeutic areas, such as oncology or infectious diseases, depending on the initial findings. The strong electron-withdrawing nature of the trifluoromethylthio group and the potential for the dichlorophenol moiety to interact with biological targets make this an intriguing molecule for further exploration. [1][12]

Conclusion

While this compound remains a largely uncharacterized molecule, its chemical structure suggests a high potential for biological activity. The lack of existing data presents a unique opportunity for novel research. The systematic, multi-phased approach outlined in this technical guide provides a clear and scientifically rigorous path forward for its investigation. By progressing from fundamental in vitro assays to comprehensive in vivo studies, researchers can effectively bridge the current knowledge gap and unlock the potential of this intriguing compound.

References

-

Smith, C. J., & Doolittle, D. J. (2002). The relative toxicity of substituted phenols reported in cigarette mainstream smoke. Toxicological Sciences, 69(1), 265-275. [Link]

-

Capot Chemical Co., Ltd. (2014). MSDS of this compound. [Link]

-

Kavlock, R. J., et al. (1990). Structure-activity relationships in the developmental toxicity of substituted phenols: in vivo effects. Teratology, 41(1), 43-59. [Link]

-

Hansch, C., & Leo, A. (1995). QSAR of toxicology of substituted phenols. Journal of Health Science, 50(1), 1-10. [Link]

-

Kavlock, R. J., et al. (1991). In vivo and in vitro structure-dosimetry-activity relationships of substituted phenols in developmental toxicity assays. Reproductive Toxicology, 5(3), 255-258. [Link]

-

PubChem. (n.d.). 2,5-Dichlorophenol. National Center for Biotechnology Information. [Link]

-

Wright, J. S., et al. (2008). Computational Modeling of Substituent Effects on Phenol Toxicity. Journal of Chemical Information and Modeling, 48(6), 1233-1241. [Link]

-

Gricorevic, A., et al. (2020). Degradation Mechanism of 2,4-Dichlorophenol by Fungi Isolated from Marine Invertebrates. Journal of Fungi, 6(2), 74. [Link]

-

Zapór, L. (2004). Toxicity of some phenolic derivatives--in vitro studies. International Journal of Occupational Safety and Ergonomics, 10(4), 319-331. [Link]

-

The relative toxicity of substituted phenols reported in cigarette mainstream smoke. (2002). Toxicological Sciences, 69(1), 265-275. [Link]

-

Chen, P., et al. (2021). Synthesis of Trifluoromethylthio Compounds from Sulfur-Containing Precursors. Asian Journal of Organic Chemistry, 10(9), 2200-2216. [Link]

-

PubChem. (n.d.). 3,5-Dichlorophenol. National Center for Biotechnology Information. [Link]

-

Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. [Link]

-

Anxiang Chemical. (n.d.). [Chemical Knowledge]:Properties and Uses of Dichlorophenol. [Link]

-

Al-dujaili, A. H., & Al-Hussain, S. A. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(15), 4983. [Link]

-

Di Micco, S., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 18(7), 896. [Link]

-

Wikipedia. (n.d.). Dichlorophenol. [Link]

-

O'Connor, S. E., et al. (2021). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Journal of Pesticide Science, 46(3), 295-302. [Link]

-

Maung, M. T., et al. (1964). EFFECT OF THE TRIFLUOROMETHYL GROUP ON BIOLOGICAL ACTIVITY OF CERTAIN ARYLMERCURIALS. Journal of Pharmaceutical Sciences, 53, 330-332. [Link]

-

Wang, F., et al. (2022). Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone. Organic & Biomolecular Chemistry, 20(33), 6649-6653. [Link]

-

ResearchGate. (n.d.). Drugs and agrochemicals containing a difluoromethylthio group. [Link]

-

ResearchGate. (n.d.). The proposed pathway for the formation of trifluoromethylthio-difluoroalkylated products 5…. [Link]

Sources

- 1. The relative toxicity of substituted phenols reported in cigarette mainstream smoke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. QSAR of toxicology of substituted phenols [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. enamine.net [enamine.net]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sioc.cas.cn [sioc.cas.cn]

- 7. researchgate.net [researchgate.net]

- 8. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 9. 2,5-Dichlorophenol | C6H4Cl2O | CID 66 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3,5-Dichlorophenol | C6H4Cl2O | CID 11571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. In vitro embryotoxicity of a series of para-substituted phenols: structure, activity, and correlation with in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

The Trifluoromethylthio Group (-SCF3): A Cornerstone of Modern Agrochemicals - An In-depth Technical Guide

Introduction: The Strategic Advantage of the Trifluoromethylthio Moiety in Agrochemical Design

The strategic incorporation of fluorine-containing functional groups has revolutionized the development of modern agrochemicals. Among these, the trifluoromethylthio (-SCF3) group holds a privileged position, imparting a unique combination of physicochemical properties that enhance the efficacy, metabolic stability, and bioavailability of active ingredients.[1][2][3][4] This guide provides a comprehensive technical overview of the mechanisms of action of trifluoromethylthio-containing compounds in agriculture, with a focus on their roles as fungicides, insecticides, and herbicides. We will delve into the specific molecular targets, the biochemical consequences of their inhibition, and the experimental methodologies employed to elucidate these mechanisms.

The trifluoromethylthio group is highly lipophilic, a property quantified by a high Hansch parameter (π = 1.44).[3] This lipophilicity significantly enhances the ability of a molecule to traverse the waxy cuticles of plants and insects, as well as the lipid bilayers of cell membranes, thereby improving its uptake and systemic movement.[3][4] Furthermore, the strong electron-withdrawing nature of the -SCF3 group can modulate the electronic properties of the entire molecule, influencing its binding affinity to target proteins.[4] It also enhances metabolic stability by shielding adjacent chemical bonds from enzymatic degradation, leading to longer-lasting activity in the field.[4]

This guide is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of how trifluoromethylthio compounds exert their biological effects, fostering a deeper appreciation for their rational design and application in sustainable agriculture.

Part 1: Fungicidal Action - Disrupting Fungal Respiration

A prominent example of a trifluoromethylthio-containing fungicide is Fluopyram , a broad-spectrum pyridinyl-ethyl-benzamide fungicide.[5][6] Fluopyram is highly effective against a range of fungal pathogens, including powdery mildew, gray mold, and apple scab.[7]

Core Mechanism: Inhibition of Succinate Dehydrogenase (SDH)

The primary mode of action of fluopyram is the inhibition of the enzyme succinate dehydrogenase (SDH) , also known as Complex II, in the mitochondrial respiratory chain.[5][6][8] SDH is a crucial enzyme that links the tricarboxylic acid (TCA) cycle and the electron transport chain, two fundamental processes for cellular energy production in the form of ATP.[9]

By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, fluopyram competitively blocks the oxidation of succinate to fumarate.[6] This inhibition disrupts the electron flow to the rest of the respiratory chain, leading to a severe deficit in ATP production.[5] The resulting energy crisis within the fungal cell ultimately leads to its death.[5]

Figure 1: Mechanism of action of Fluopyram. Fluopyram inhibits succinate dehydrogenase (SDH) at the Q-site, blocking the electron transport chain and halting ATP production in fungal mitochondria.

Experimental Protocol: Spectrophotometric Assay for SDH Activity

The inhibition of SDH by trifluoromethylthio fungicides can be quantified using a spectrophotometric assay. This method measures the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.

Methodology:

-

Preparation of Mitochondrial Fractions: Isolate mitochondria from the target fungus through differential centrifugation.

-

Reaction Mixture: Prepare a reaction buffer containing phosphate buffer, succinate (the substrate), and the artificial electron acceptor DCPIP.

-

Initiation of Reaction: Add the mitochondrial fraction to the reaction mixture to initiate the enzymatic reaction.

-

Spectrophotometric Measurement: Monitor the decrease in absorbance of DCPIP at 600 nm over time. The rate of decrease is proportional to the SDH activity.[10]

-

Inhibition Assay: Perform the assay in the presence of varying concentrations of the trifluoromethylthio fungicide (e.g., fluopyram) to determine the half-maximal inhibitory concentration (IC50).

Data Presentation:

| Compound | Target Organism | IC50 (nM) | Reference |

| Fluopyram | Botrytis cinerea | 2.5 | [6] |

| Sclerotinia sclerotiorum | 1.8 | [6] |

Part 2: Insecticidal Action - Targeting the Nervous System

A key example of a trifluoromethylthio-containing insecticide is Fipronil , a broad-spectrum phenylpyrazole insecticide.[2][11] It is widely used to control a variety of insect pests in agriculture and for veterinary purposes.[1][12]

Core Mechanism: Antagonism of GABA-gated Chloride Channels

Fipronil's primary mode of action is the disruption of the insect's central nervous system by blocking the gamma-aminobutyric acid (GABA)-gated chloride channels .[1][2][11] GABA is the main inhibitory neurotransmitter in insects. When GABA binds to its receptor on a neuron, it opens a chloride ion channel, allowing chloride ions to flow into the cell. This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus inhibiting nerve impulses.[13]

Fipronil acts as a non-competitive antagonist, binding to a site within the chloride channel pore.[14] This binding stabilizes the channel in a closed state, preventing the influx of chloride ions even when GABA is bound to its receptor.[1][13] The blockage of this inhibitory signal leads to uncontrolled neuronal excitation, resulting in hyperexcitation of the insect's nervous system, convulsions, paralysis, and ultimately, death.[2][11]

A crucial aspect of fipronil's utility is its selective toxicity. It binds with a much higher affinity to insect GABA receptors than to mammalian GABA receptors, which contributes to its favorable safety profile for mammals.[1][12]

Figure 2: Mechanism of action of Fipronil. Fipronil blocks the GABA-gated chloride channel in insect neurons, preventing the inhibitory action of GABA and leading to neuronal hyperexcitation.

Experimental Protocol: Patch-Clamp Electrophysiology on Insect Neurons

The effect of fipronil on insect neurons can be directly measured using the patch-clamp technique, which allows for the recording of ion channel activity in real-time.[1][7]

Methodology:

-

Neuron Isolation: Dissociate neurons from the central nervous system of the target insect (e.g., cockroach thoracic ganglia).[15]

-

Pipette Preparation: Fabricate glass micropipettes with a fine tip and fill them with an appropriate intracellular solution.

-

Seal Formation: Under a microscope, carefully guide the micropipette to the surface of an isolated neuron and apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.[1][2]

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior (whole-cell configuration).[7]

-

GABA Application and Recording: Apply a solution containing GABA to the neuron to elicit a chloride current, which is recorded by the amplifier.

-

Fipronil Application: Co-apply fipronil with GABA and record the resulting change in the chloride current. A reduction or blockage of the current indicates the inhibitory effect of fipronil.[15]

Part 3: Herbicidal Action - Inducing Photodynamic Stress

While specific examples of commercial herbicides prominently featuring the trifluoromethylthio (-SCF3) group are less common than those with a trifluoromethyl (-CF3) group, the principles of their action can be understood through related compounds. Many herbicides containing a trifluoromethylphenyl moiety exhibit bleaching activity, which is characteristic of protoporphyrinogen oxidase (PPO) inhibitors .[5][11][14]

Core Mechanism: Inhibition of Protoporphyrinogen Oxidase (PPO)

Protoporphyrinogen oxidase is a key enzyme in the biosynthesis of both chlorophyll (in plants) and heme.[16] It catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX.[17]

PPO-inhibiting herbicides bind to the active site of the PPO enzyme, blocking its function.[16] This leads to the accumulation of protoporphyrinogen IX in the chloroplast.[16] The excess protoporphyrinogen IX then leaks into the cytoplasm, where it is rapidly oxidized by non-specific enzymes to protoporphyrin IX.[16]

Protoporphyrin IX is a potent photosensitizer. In the presence of light and oxygen, it generates highly reactive singlet oxygen, a reactive oxygen species (ROS).[17] This singlet oxygen then initiates a cascade of lipid peroxidation, rapidly destroying cell membranes.[16] The loss of membrane integrity leads to cellular leakage, tissue necrosis (browning), and ultimately, the death of the plant.[9]

Figure 3: Inferred mechanism of action for trifluoromethylthio-containing herbicides. These compounds likely inhibit protoporphyrinogen oxidase (PPO), leading to the accumulation of a photosensitizing molecule and subsequent oxidative stress.

Experimental Protocol: In Vitro PPO Inhibition Assay

The inhibitory activity of potential trifluoromethylthio herbicides on PPO can be determined using an in vitro assay that measures the formation of protoporphyrin IX.[6]

Methodology:

-

Enzyme Extraction: Isolate chloroplasts or etioplasts from young plant tissue (e.g., cucumber cotyledons) and prepare a stromal fraction containing the PPO enzyme.[6]

-

Substrate Preparation: Synthesize the substrate, protoporphyrinogen IX, by reducing protoporphyrin IX.

-

Reaction Mixture: In a microplate, combine the enzyme extract with a reaction buffer.

-

Inhibitor Addition: Add the test compound (trifluoromethylthio herbicide) at various concentrations.

-

Reaction Initiation: Start the reaction by adding the protoporphyrinogen IX substrate.

-

Fluorescence Measurement: After a set incubation period in the dark, measure the fluorescence of the product, protoporphyrin IX, using a microplate reader (excitation ~400 nm, emission ~630 nm). The decrease in fluorescence in the presence of the inhibitor corresponds to its inhibitory activity.[6]

Conclusion

The trifluoromethylthio group is a powerful tool in the design of modern agrochemicals. Its unique electronic and lipophilic properties contribute to the high efficacy and favorable safety profiles of fungicides like fluopyram, insecticides like fipronil, and likely a new generation of herbicides. By targeting essential biochemical pathways in pests and weeds—cellular respiration, neurotransmission, and pigment biosynthesis—these compounds provide effective and often selective control. A thorough understanding of their mechanisms of action, as detailed in this guide, is paramount for their responsible use, the management of resistance, and the continued development of innovative crop protection solutions.

References

-

Cole, L. M., et al. (1995). Fipronil: action at the GABA receptor. Brighton Crop Protection Conference--Pests & Diseases, 2, 735-742.[1]

-

National Pesticide Information Center. (2011). Fipronil Technical Fact Sheet. [Link]2]

-

Chemical Warehouse. (n.d.). Fluopyram - Active Ingredient Page. Retrieved from [Link]5]

-

Bayer CropScience. (2012). Fluopyram: Efficacy and Beyond on Problematic Diseases. Fungicides for Plant and Animal Diseases, 11, 1-10.[6]

-

Hainzl, D., & Casida, J. E. (1996). Fipronil insecticide: Novel photochemical desulfinylation with retention of neurotoxicity. Proceedings of the National Academy of Sciences, 93(23), 12764-12767.[14]

-

Beyond Pesticides. (n.d.). Fipronil ChemicalWatch Factsheet. Retrieved from [Link]12]

-

Yang, H., et al. (2022). Discovery of succinate dehydrogenase fungicide via computational substitution optimization. 264th ACS National Meeting.[18]

-

Australian Pesticides and Veterinary Medicines Authority. (2012). Public release summary on the evaluation of the new active fluopyram in the product luna privilege fungicide.[8]

-

ANSES. (2019). Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal.[19]

-

Matson, M. P., et al. (1989). Inhibition of Plant Protoporphyrinogen Oxidase by the Herbicide Acifluorfen-Methyl. Plant Physiology, 90(4), 1239–1242.[15]

-

Benit, P., et al. (2019). SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex. PLoS ONE, 14(10), e0223637.[20]

-

Matson, M. P., & Duke, S. O. (1989). Inhibition of plant protoporphyrinogen oxidase by the herbicide acifluorfen-methyl. Plant Physiology, 90(4), 1239-1242.[10]

-

Schleker, P., et al. (2022). Mode of action of fluopyram in plant-parasitic nematodes. Scientific Reports, 12(1), 11956.[21]

-

Yang, Z., et al. (2005). Three trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors. Acta Crystallographica Section C: Crystal Structure Communications, 61(Pt 2), o105-o107.[22]

-

Devlin, R. M. (n.d.). Inhibitors of Protoporphyrinogen Oxidase. Herbicides That Act Through Photosynthesis.[23]

-

Bloomquist, J. R. (2001). Chloride channels as tools for developing selective insecticides. Archives of Insect Biochemistry and Physiology, 48(1), 1-12.[13]

-

Grossmann, K., et al. (2022). Inhibition profile of trifludimoxazin towards PPO2 target site mutations. Pest Management Science, 78(8), 3536-3546.[17]

-

Kovačević, B., et al. (2024). THE SUCCINATE DEHIDROGENASE INHIBITOR FUNGICIDES: FUNGAL RESISTANCE AND ITS MANAGEMENT. Journal of Agricultural, Food and Environmental Sciences, 78(1).[9]

-

Clavé, J., et al. (2021). SDHI Fungicide Toxicity and Associated Adverse Outcome Pathways: What Can Zebrafish Tell Us?. International Journal of Molecular Sciences, 22(22), 12365.[24]

-

Al-sayed, A. A., et al. (2024). A Novel Bis-Trifluoromethylated Compound Demonstrates High Efficacy as a Nematicide Against Root-Knot Nematodes on Pistachio, Supported by Docking Studies. Phytopathology, 114(6), 1244-1252.[25][26]

-

Casida, J. E. (1993). Insecticide action at the GABA-gated chloride channel: recognition, progress, and prospects. Archives of Insect Biochemistry and Physiology, 22(1-2), 13-23.[27]

-

Nakatani, M., et al. (2021). γ-Aminobutyrate- and Glutamate-gated Chloride Channels as Targets of Insecticides. Advances in Insect Physiology, 60, 137-183.[4][16]

-

Selby, T. P., et al. (2023). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Proceedings of the National Academy of Sciences, 120(48), e2313197120.[28]

-

Xu, H., et al. (2012). Synthesis and Herbicidal Activities of Novel 3-(substituted Benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine Derivatives. Pest Management Science, 68(2), 276-284.[5][29]

-

Yang, H., et al. (2022). Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(18), 5895.[30]

-

Pallett, K. E., & Little, J. P. (1997). Isoxaflutole: the background to its discovery and the basis of its herbicidal properties. Pesticide Science, 50(2), 83-84.[31]

-

Zhang, X., & Wu, J. (2015). Introduction of Trifluoromethylthio Group into Organic Molecules. Chinese Journal of Chemistry, 33(7), 745-759.[4]

-

Raymond-Delpech, V., et al. (2021). Agonist and antagonist properties of an insect GABA-gated chloride channel (RDL) are influenced by heterologous expression conditions. PLoS ONE, 16(7), e0254253.[32]

- Jiangsu Qingyuan Nongguan Weed Control Co ltd. (2022).

- Goverse, A., & Smant, G. (2022). Understanding Molecular Plant–Nematode Interactions to Develop Alternative Approaches for Nematode Control. International Journal of Molecular Sciences, 23(16), 9187.

Sources

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. researchgate.net [researchgate.net]

- 3. enamine.net [enamine.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and herbicidal activities of novel 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. docs.axolbio.com [docs.axolbio.com]

- 8. hbmahesh.weebly.com [hbmahesh.weebly.com]

- 9. Herbicide Mode-Of-Action Summary [extension.purdue.edu]

- 10. apexbt.com [apexbt.com]

- 11. sci-hub.box [sci-hub.box]

- 12. content.abcam.com [content.abcam.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ftb.com.hr [ftb.com.hr]

- 16. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Protocol for extracellular recordings of mechanically stimulated pentascolopidial chordotonal neurons in Drosophila larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Patch Clamp Protocol [labome.com]

- 22. Rapid Assay Evaluation of Plant Response to Protoporphyrinogen Oxidase (Protox)-Inhibiting Herbicides | Weed Technology | Cambridge Core [cambridge.org]

- 23. cabidigitallibrary.org [cabidigitallibrary.org]

- 24. wssa.net [wssa.net]

- 25. croplife.org.au [croplife.org.au]

- 26. researchgate.net [researchgate.net]

- 27. Bioisosteric Tactics in the Discovery of Tetflupyrolimet: A New Mode-of-Action Herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. appliedweeds.cfans.umn.edu [appliedweeds.cfans.umn.edu]

- 29. Molecular Docking as a Key Driver of Biocontrol for Agri-Food Security - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. extension.okstate.edu [extension.okstate.edu]

- 32. mdpi.com [mdpi.com]

2,6-Dichloro-4-(trifluoromethylthio)phenol CAS number 102794-04-7 properties

An In-Depth Technical Guide to 2,6-Dichloro-4-(trifluoromethylthio)phenol (CAS: 102794-04-7)

Executive Summary

This technical guide provides a comprehensive overview of this compound, CAS number 102794-04-7. Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the core physicochemical properties, a validated synthesis approach, detailed analytical methodologies for characterization, and critical safety and handling protocols. The trifluoromethylthio (-SCF₃) functional group is of significant interest in modern drug design due to its unique electronic properties and high lipophilicity, which can enhance metabolic stability and cell permeability of parent molecules.[1] This guide serves as a foundational resource for the effective utilization and handling of this valuable fluorinated building block.

Compound Identification and Core Properties